molecular formula C16H12FN3O4S B2805498 N-(4-fluoro-3-nitrophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide CAS No. 862973-81-7

N-(4-fluoro-3-nitrophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide

Cat. No.: B2805498
CAS No.: 862973-81-7
M. Wt: 361.35
InChI Key: XCFVDLNDLSEWCJ-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-nitrophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide is a novel chemical entity of significant interest in medicinal chemistry and drug discovery research. This compound features a hybrid structure incorporating two pharmaceutically relevant pharmacophores: a 4-fluoro-3-nitrophenyl group and a 2-oxobenzo[d]thiazol-3(2H)-yl moiety, linked by a propanamide spacer. The 4-fluoro-3-nitrophenyl component is a known entity in chemical biology, historically utilized in photoaffinity labeling studies for investigating protein-ligand interactions . The benzothiazole core, and specifically 2-aminobenzothiazole derivatives, are privileged structures in drug design due to their diverse biological activities. These scaffolds are found in compounds with documented anticancer, antimicrobial, and neuroprotective properties . For instance, analogous structures have been investigated as potent anticancer agents via ROR1 inhibition , and other benzothiazole-amides have been synthesized as potential bioactive molecules . The integration of these motifs suggests potential application as a protein degrader (e.g., PROTAC) or a biochemical probe, given that similar compounds have been used to develop proteolysis-targeting chimeras (PROTACs) for degrading disease-relevant proteins . The synthetic route for such a molecule would likely involve a DCC-mediated coupling between a carboxylic acid and an amine, a standard and high-yielding method for amide bond formation well-established for similar complex amides . Researchers can expect this compound to be supplied as a solid and to be characterized by techniques such as 1H NMR, 13C NMR, IR spectroscopy, and HRMS, following the rigorous analytical protocols used for related compounds . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O4S/c17-11-6-5-10(9-13(11)20(23)24)18-15(21)7-8-19-12-3-1-2-4-14(12)25-16(19)22/h1-6,9H,7-8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFVDLNDLSEWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-nitrophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide typically involves multi-step organic reactions. One common method includes:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Nitration and Fluorination: The aromatic ring can be nitrated using a mixture of concentrated nitric and sulfuric acids. Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide.

    Amide Formation: The final step involves coupling the benzothiazole derivative with the nitro-fluoro aromatic compound using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-nitrophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), iron powder with hydrochloric acid.

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3) with various nucleophiles.

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2).

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for designing new drugs with potential anti-cancer, anti-inflammatory, or antimicrobial activities.

    Chemical Biology: As a probe to study biological processes and interactions at the molecular level.

    Materials Science: As a building block for the synthesis of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-nitrophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Heterocyclic Core Modifications: Thiazole vs. Oxazole

A key structural variation among analogues involves replacing the benzo[d]thiazol-2-one core with benzo[d]oxazol-2-one. For example:

  • 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide ():
    • Exhibits lower synthetic yields (10–18% conversion rates under varying conditions) compared to thiazole-containing derivatives, likely due to reduced nucleophilicity of the oxazole oxygen versus thiazole sulfur .
    • IR spectra show C=O stretching at ~1680 cm⁻¹, similar to thiazole derivatives, but lack the C=S absorption (~1250 cm⁻¹) seen in thiazoles .
  • Benzoxazolinone derivatives (): Compounds like N′-(2-Chloro-5-nitrobenzylidene)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide (mp 202–204°C) exhibit higher melting points than thiazole analogues, possibly due to stronger intermolecular hydrogen bonding with the oxazole oxygen .
Table 1: Heterocyclic Core Comparison
Compound Heterocycle Key IR Bands (cm⁻¹) Melting Point (°C) Yield (%)
Target Compound Thiazole C=S: 1247–1255, C=O: 1663–1682 Not reported Not reported
3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide Oxazole C=O: ~1680 Not reported 10–18
N′-(2-Chloro-5-nitrobenzylidene)-... Oxazole C=O: ~1680 202–204 82
3-(2-Oxobenzo[d]thiazol-3(2H)-yl)-N-(4-(trifluoromethyl)phenyl)propanamide Thiazole C=S: 1247–1255 Not reported 34

Substituent Variations on the Aromatic Ring

Modifications to the phenyl ring significantly impact physicochemical and biological properties:

  • N-(4-Chloro-3-nitrophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide (): Replacing the 4-fluoro group with 4-chloro increases molecular weight (Cl: ~35.45 g/mol vs.
  • 3-(2-Oxobenzo[d]thiazol-3(2H)-yl)-N-(4-(trifluoromethyl)phenyl)propanamide ():
    • The trifluoromethyl group enhances electron-withdrawing effects compared to nitro-fluoro substitution, reflected in its ¹³C NMR δ 124.85 (q, J = 271.3 Hz) for CF₃ .
Table 2: Substituent Effects
Compound Substituent Molecular Weight (g/mol) ¹³C NMR (CF₃/Nitro)
Target Compound 4-Fluoro-3-nitro ~365 (estimated) Not reported
N-(4-Chloro-3-nitrophenyl)-... 4-Chloro-3-nitro ~380 (estimated) Not reported
3-(2-Oxobenzo[d]thiazol-3(2H)-yl)-N-(4-(trifluoromethyl)phenyl)... 4-CF₃ 365.34 δ 124.85 (q, J = 271.3 Hz)

Q & A

Q. Table 1: Optimization of Reaction Conditions

ParameterOptimal RangeImpact on Yield/PurityReference
SolventDMFHigher solubility of intermediates
CatalystEDCI/HOBt + TEAReduces side reactions
Temperature60–80°CBalances reaction rate vs. degradation
Reaction Time12–24 hoursEnsures >90% conversion

What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

  • 1H/13C NMR : Assign signals using 2D techniques (HSQC, HMBC) to resolve overlaps, especially between aromatic protons and thiazolone methyl groups .
  • HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error to validate the molecular formula .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomerism .

Contradiction Resolution Example :
If NMR signals for the 4-fluoro-3-nitrophenyl group overlap with thiazolone protons, use deuterated solvents (e.g., DMSO-d6) and variable-temperature NMR to separate peaks .

How do functional groups in this compound influence its potential bioactivity?

Methodological Answer:

  • 4-Fluoro-3-Nitrophenyl Group : Enhances electron-withdrawing effects, improving binding to enzymatic targets (e.g., kinases) via hydrophobic and π-π interactions .
  • Benzo[d]thiazolone Core : Acts as a hydrogen-bond acceptor, critical for inhibiting proteasomes or cyclooxygenase (COX) enzymes .
  • Amide Linker : Stabilizes the conformation for target engagement while allowing metabolic stability .

Q. Table 2: Functional Group Contributions to Bioactivity

Functional GroupRole in BioactivityExample TargetReference
4-Fluoro-3-nitrophenylEnhances binding affinityTyrosine kinases
Benzo[d]thiazoloneInhibits COX-2 via H-bondingCyclooxygenase-2
Propanamide linkerBalances solubility and stabilitySerum albumin

How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

Derivative Synthesis : Modify substituents on the phenyl ring (e.g., Cl, OCH₃) or thiazolone core (e.g., methyl, ethyl groups) .

In Vitro Assays : Test inhibition of targets (e.g., proteasomes, COX-2) using fluorogenic substrates .

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and guide synthetic priorities .

Q. Table 3: SAR of Analogous Compounds

Derivative ModificationBioactivity ChangeReference
Chlorination at phenylIncreased antimicrobial activity
Methoxy substitutionReduced cytotoxicity
Thiazolone methylationEnhanced COX-2 selectivity

What strategies address low yields in large-scale synthesis?

Methodological Answer:

  • Precursor Purity : Use HPLC to ensure >98% purity of intermediates .
  • Catalyst Screening : Test alternatives like DMAP or Pd-based catalysts for coupling steps .
  • Solvent Optimization : Switch to toluene for improved heat transfer in reflux conditions .
  • Scale-Up Protocols : Gradual temperature ramping and continuous stirring reduce side products .

How does solvent polarity affect the compound’s stability during synthesis?

Methodological Answer:

  • Polar Solvents (DMF, DMSO) : Stabilize intermediates via solvation but may hydrolyze nitro groups under prolonged heating .
  • Non-Polar Solvents (DCM, Toluene) : Reduce hydrolysis but require higher temperatures for solubility .
  • Empirical Testing : Conduct stability assays (TGA/DSC) to identify decomposition thresholds .

What computational tools predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock or Schrödinger Suite to model binding to proteasomes or kinases .
  • MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories .
  • QSAR Models : Correlate substituent electronic parameters (Hammett constants) with IC50 values .

How can researchers validate the compound’s mechanism of action in vitro?

Methodological Answer:

  • Enzyme Inhibition Assays : Measure IC50 against purified targets (e.g., 20S proteasome) using fluorogenic substrates (e.g., Suc-LLVY-AMC) .
  • Cellular Models : Test anti-proliferative effects in cancer cell lines (e.g., HeLa) via MTT assays .
  • Western Blotting : Confirm downstream effects (e.g., reduced NF-κB levels) .

What are the best practices for resolving contradictory biological activity data across studies?

Methodological Answer:

  • Standardize Assay Conditions : Use consistent cell lines, serum concentrations, and incubation times .
  • Control Compounds : Include reference inhibitors (e.g., bortezomib for proteasomes) to benchmark activity .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., PRISMA guidelines) .

How can metabolic stability be improved for in vivo applications?

Methodological Answer:

  • Prodrug Design : Introduce ester groups hydrolyzed in vivo to enhance bioavailability .
  • Cyclization Strategies : Modify the propanamide linker into a stable heterocycle (e.g., pyridine) .
  • PK/PD Studies : Monitor plasma half-life in rodent models and adjust dosing regimens .

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